Isochorismic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

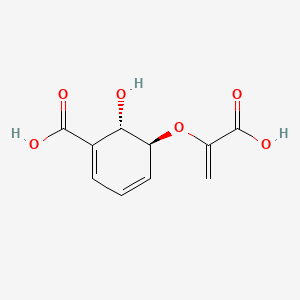

Isochorismic acid is an organic compound belonging to the class of beta hydroxy acids and derivatives. It contains a carboxylic acid substituted with a hydroxyl group on the C3 carbon atom . This compound plays a crucial role in the biosynthesis of various secondary metabolites in bacteria, fungi, archaea, and plants .

準備方法

化学反応の分析

イソコリス酸は、以下を含むさまざまな化学反応を受けます。

酸化: イソコリス酸は、使用する試薬や条件に応じて、さまざまな生成物に酸化することができます。

還元: 還元反応は、イソコリス酸を他の誘導体に変換できます。

置換: イソコリス酸は、官能基が他の基に置換される置換反応を受けることができます。

これらの反応で使用される一般的な試薬や条件には、酸化剤、還元剤、触媒などがあります。 これらの反応から生成される主要な生成物は、特定の反応条件によって異なります .

科学的研究の応用

Chemical Synthesis

Isochorismic Acid as a Precursor

This compound serves as a crucial precursor in the synthesis of several fine chemicals and bioactive compounds. It is particularly important in the production of salicylic acid, which is a key phytohormone involved in plant stress responses. The conversion of chorismate to this compound is catalyzed by the enzyme isochorismate synthase, making it an essential step in the biosynthetic pathway leading to salicylic acid production .

Biological Functions

Role in Plant Defense Mechanisms

This compound is integral to the biosynthesis of salicylic acid in plants, which plays a vital role in defense against pathogens. Research has shown that isochorismate synthase (AtICS1) is responsible for converting chorismate into this compound, which subsequently leads to salicylic acid synthesis. This pathway is activated during pathogen attack, enhancing plant immunity through the transcriptional induction of defense-related genes .

Case Study: Arabidopsis thaliana

A study on Arabidopsis thaliana demonstrated that the accumulation of salicylic acid, derived from this compound, significantly enhances resistance to biotrophic pathogens. The study highlighted the enzymatic mechanisms involved and provided insights into how plants utilize this metabolic pathway to bolster their immune responses .

Medical Applications

Therapeutic Potential

This compound and its derivatives exhibit potential therapeutic applications due to their bioactive properties. Research indicates that compounds derived from this compound may have anti-inflammatory and antimicrobial effects. These properties make it a candidate for developing new pharmaceuticals targeting various diseases .

Industrial Applications

Use in Biocatalysis

In industrial settings, this compound is utilized in the production of various chemicals and biocatalysts. Its role as a substrate for enzymes involved in siderophore biosynthesis underscores its importance in iron acquisition processes for microorganisms . Siderophores are critical for microbial survival in iron-limited environments, making this compound essential for biotechnological applications.

Data Table: Summary of this compound Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemical Synthesis | Precursor for bioactive compounds like salicylic acid | Integral in converting chorismate to this compound |

| Biological Functions | Enhances plant defense mechanisms through salicylic acid biosynthesis | Activates defense-related genes during pathogen attack |

| Medical Applications | Potential therapeutic uses due to anti-inflammatory and antimicrobial properties | Research supports development of new pharmaceuticals |

| Industrial Applications | Utilized in biocatalysis for siderophore production | Critical for microbial iron acquisition and survival |

作用機序

イソコリス酸は、二次代謝産物の生合成への関与を通じてその効果を発揮します。 植物では、イソコリス酸は、PBS3およびEPS1酵素を含む経路を通じてサリチル酸に変換されます 。 これらの酵素は、イソコリス酸-9-グルタメートの形成を触媒し、これはサリチル酸と2-ヒドロキシ-アクリロイル-N-グルタメートに分解されます 。 イソコリス酸は、緑膿菌のフェナジン生合成タンパク質PhzDも標的としています .

6. 類似の化合物との比較

イソコリス酸は、β-ヒドロキシ酸とその誘導体のクラスの他の化合物と似ています。類似の化合物のいくつかには以下が含まれます。

コリス酸: イソコリス酸の前駆体であり、同じ生合成経路に関与しています.

サリチル酸: イソコリス酸代謝の生成物であり、重要な植物ホルモンです.

フェナジン誘導体: イソコリス酸から合成された生物活性化合物です.

イソコリス酸は、サリチル酸の生合成における特定の役割と、さまざまな生物におけるさまざまな代謝経路への関与により、ユニークです .

類似化合物との比較

Isochorismic acid is similar to other compounds in the beta hydroxy acids and derivatives class. Some of the similar compounds include:

Chorismic acid: A precursor to this compound and involved in the same biosynthetic pathways.

Salicylic acid: A product of this compound metabolism and a key phytohormone.

Phenazine derivatives: Bioactive compounds synthesized from this compound.

This compound is unique due to its specific role in the biosynthesis of salicylic acid and its involvement in various metabolic pathways in different organisms .

生物活性

Isochorismic acid (ICA) is a significant metabolite in both plant and bacterial systems, primarily recognized for its role as a precursor in the biosynthesis of various important compounds, including salicylic acid (SA), menaquinones (vitamin K2), and siderophores. This article delves into the biological activity of this compound, highlighting its metabolic pathways, enzymatic functions, and implications in plant defense mechanisms.

1. Overview of this compound

This compound is synthesized from chorismate through the action of isochorismate synthase (ICS), an enzyme that plays a crucial role in the shikimate pathway. This pathway is fundamental for the biosynthesis of aromatic compounds in plants and microorganisms.

Key Roles:

- Precursor for Salicylic Acid : SA is a critical plant hormone involved in defense responses against pathogens.

- Siderophore Production : In bacteria, ICA is involved in the synthesis of siderophores, which are essential for iron acquisition.

2. Metabolic Pathways

The conversion of chorismate to this compound is catalyzed by ICS, which has been studied extensively in various organisms. The metabolic pathways involving ICA can be summarized as follows:

| Pathway | Products | Organisms |

|---|---|---|

| Chorismate → this compound | Salicylic Acid | Plants (e.g., Arabidopsis) |

| This compound → DHBA | 2,3-Dihydroxybenzoic Acid | Bacteria |

| This compound → Menaquinones | Vitamin K2 | Bacteria |

Enzymatic Mechanisms

The ICS enzyme has two isoforms with distinct kinetic properties. For instance, the Km values for chorismate are reported as 558 μM and 319 μM for isoforms I and II, respectively . These isoforms are not inhibited by aromatic amino acids and require magnesium ions for activity.

3.1 Plant Defense Mechanisms

This compound plays a pivotal role in plant immunity through its conversion to salicylic acid. This process is crucial during pathogen attacks, where SA mediates defense responses such as:

- Induction of pathogenesis-related (PR) genes.

- Activation of systemic acquired resistance (SAR).

Research indicates that the ICS pathway contributes significantly to the early stages of immune responses in plants like Arabidopsis thaliana .

3.2 Siderophore Production in Bacteria

In bacteria, ICA serves as a precursor for siderophores such as enterobactin and amonabactin, which are vital for iron uptake under low-iron conditions . This capability enhances bacterial survival and competitiveness in various environments.

Case Study 1: Arabidopsis thaliana

A study on Arabidopsis thaliana demonstrated that mutations affecting ICS led to reduced salicylic acid levels and compromised immune responses against biotrophic pathogens. The findings suggest that ICA-derived SA is essential for effective disease resistance .

Case Study 2: Bacterial Siderophore Synthesis

Research on Escherichia coli mutants revealed that disruption of ICA synthesis pathways impaired siderophore production, leading to diminished growth under iron-limiting conditions . This highlights the critical role of ICA in microbial iron acquisition strategies.

5. Conclusion

This compound is an integral compound with diverse biological activities across different organisms. Its primary roles in plant defense through salicylic acid biosynthesis and in bacterial iron acquisition via siderophore production underscore its importance in ecological interactions and agricultural practices. Future research should focus on elucidating the regulatory mechanisms governing ICA metabolism and exploring its potential applications in enhancing plant resistance to pathogens.

特性

CAS番号 |

22642-82-6 |

|---|---|

分子式 |

C10H10O6 |

分子量 |

226.18 g/mol |

IUPAC名 |

(5S,6S)-5-(1-carboxyethenoxy)-6-hydroxycyclohexa-1,3-diene-1-carboxylic acid |

InChI |

InChI=1S/C10H10O6/c1-5(9(12)13)16-7-4-2-3-6(8(7)11)10(14)15/h2-4,7-8,11H,1H2,(H,12,13)(H,14,15)/t7-,8-/m0/s1 |

InChIキー |

NTGWPRCCOQCMGE-YUMQZZPRSA-N |

SMILES |

C=C(C(=O)O)OC1C=CC=C(C1O)C(=O)O |

異性体SMILES |

C=C(C(=O)O)O[C@H]1C=CC=C([C@@H]1O)C(=O)O |

正規SMILES |

C=C(C(=O)O)OC1C=CC=C(C1O)C(=O)O |

同義語 |

5-((1-carboxyethenyl)oxy)-6-hydroxy-1,3-cyclohexadiene-1-carboxylic acid iso-chorismic acid isochorismate isochorismic acid |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。